But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate
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Overview
Description
But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate is an organic compound with the molecular formula C₁₄H₂₇NO₅Si. This compound is notable for its unique structure, which combines an alkyne group with a silyl ether, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate typically involves the reaction of But-3-yn-1-ol with 3-(triethoxysilyl)propyl isocyanate. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction can be catalyzed by a base such as triethylamine, and the product is purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety .
Chemical Reactions Analysis
Types of Reactions
But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials such as siloxane-based polymers and coatings.
Mechanism of Action
The mechanism of action of But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with various substrates. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The silyl ether group can undergo hydrolysis to form silanols, which can further react with other silanes to form siloxane networks. These properties make it a versatile compound for various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Butynyl tosylate: Similar alkyne functionality but lacks the silyl ether group.
4-Trimethylsilyl-3-butyn-1-ol: Contains a silyl ether group but differs in the position of the alkyne group
Uniqueness
But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate is unique due to its combination of an alkyne and a silyl ether group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to form stable conjugates and siloxane networks makes it particularly valuable in materials science and biomedical research .
Properties
CAS No. |
562071-51-6 |
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Molecular Formula |
C14H27NO5Si |
Molecular Weight |
317.45 g/mol |
IUPAC Name |
but-3-ynyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C14H27NO5Si/c1-5-9-12-17-14(16)15-11-10-13-21(18-6-2,19-7-3)20-8-4/h1H,6-13H2,2-4H3,(H,15,16) |
InChI Key |
UFWDOUCLYKCBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCC#C)(OCC)OCC |
Origin of Product |
United States |
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